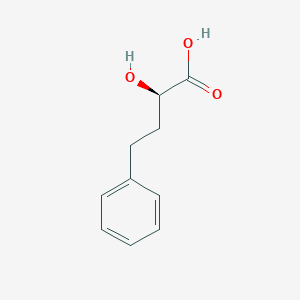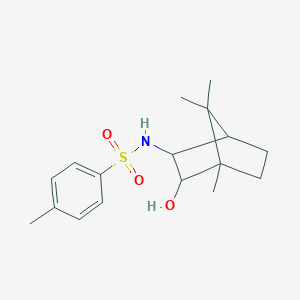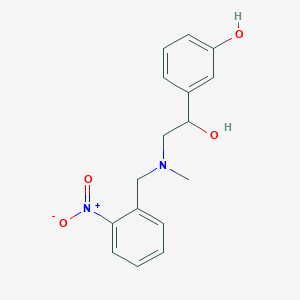
(R)-2-Hydroxy-4-phenylbutyric acid
Descripción general
Descripción
(R)-2-Hydroxy-4-phenylbutyric acid, also known as R-HPBA, is an important organic compound found in nature. It is a chiral molecule, meaning it has two non-superimposable mirror images, and is also known as an enantiomer. This molecule has been studied extensively in the scientific community due to its potential applications in a variety of areas. It has been found to have numerous biochemical and physiological effects, and is of particular interest to researchers due to its potential use in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Production Methods
- Precursor for Angiotensin Converting Enzyme (ACE) Inhibitors : (R)-2-Hydroxy-4-phenylbutyric acid is used in the production of ACE inhibitors. Its synthesis involves enantioselective reduction methods such as enzymatic reduction with NADH-dependent dehydrogenase and microbial transformation using Proteus vulgaris (E. Schmidt et al., 1992).
- Biocatalytic Approaches for Asymmetric Synthesis : A novel method using recombinant Pichia pastoris expressing a mutated d-lactate dehydrogenase from Lactobacillus plantarum has been developed for the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid. This process achieved high conversion rates and product enantiomeric excess (Xiaoru Wang et al., 2018).
- Optimization of Production Process : Continuous production in an enzyme membrane reactor using D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis and formate dehydrogenase (FDH) for NADH regeneration has been optimized for the production of this compound (E. Schmidt et al., 1992).
Analytical Methods and Chemical Properties
- Enantiomeric Purity Determination : The enantiomeric purity of (R)-2-Hydroxy-4-phenylbutyric acid can be determined using chiral HPLC, highlighting its importance in precise analytical chemistry (Z. Chilmonczyk et al., 1994).
Biomedical Research
- Therapeutic Effects of Chemical Analogues : Studies have investigated the pharmacological activity of 4-phenylbutyric acid analogues, indicating a potential area of research in drug development and therapeutic applications (Hui Zhang et al., 2013), (P. Kolb et al., 2015).
Environmental and Biochemical Applications
- Biodegradation and Environmental Fate : Research on the microbial degradation of chiral 2-phenylbutyric acid (a metabolite of surfactant) by Xanthobacter flavus highlights the environmental aspects and fate of such compounds (Yishan Liu et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of ®-2-Hydroxy-4-phenylbutyric acid (R-HPBA) is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Mode of Action
R-HPBA is synthesized through the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases . This process involves the use of recombinant yeast cells expressing the Tyr52Leu variant of d-lactate dehydrogenase (d-LDH) from Lactobacillus plantarum . The recombinant yeast cells exhibit impressive catalytic activity, achieving full conversion of NaOPBA to R-HPBA .
Biochemical Pathways
The biochemical pathway involved in the synthesis of R-HPBA is the asymmetric reduction of OPBA by oxidoreductases . This process is facilitated by the Tyr52Leu variant of d-LDH, which is expressed in recombinant yeast cells . The resulting R-HPBA then serves as a valuable intermediate in the production of ACE inhibitors .
Result of Action
The primary result of the action of R-HPBA is the production of ACE inhibitors . ACE inhibitors, such as spirapril, enalaprilat, and lisinopril, are widely used in the treatment of high blood pressure and congestive heart failure .
Action Environment
The action of R-HPBA is influenced by various environmental factors. For instance, the catalytic activity of the recombinant yeast cells in the synthesis of R-HPBA is optimized at a pH of 7.5, a temperature of 37 °C, and with 2% glucose . These conditions facilitate the full conversion of NaOPBA to R-HPBA .
Propiedades
IUPAC Name |
(2R)-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952135 | |
| Record name | 2-Hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-4-phenylbutyric acid | |
CAS RN |
29678-81-7 | |
| Record name | (R)-2-Hydroxy-4-phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29678-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-phenylbutyric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029678817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenebutanoic acid, α-hydroxy-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668UBN3XYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)



